2-(2-thiazolyl)Cyclopropanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2S |
|---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H8N2S/c7-5-3-4(5)6-8-1-2-9-6/h1-2,4-5H,3,7H2 |
InChI Key |
ZMFZVYDNZMWWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=NC=CS2 |
Origin of Product |
United States |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules, including 2-(2-thiazolyl)cyclopropanamine. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled. ipb.pt
¹H NMR spectra provide information about the chemical environment and connectivity of protons. For a related compound, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, the protons of the cyclopropyl (B3062369) moiety exhibit a complex set of signals due to amino/imino tautomerism, appearing as doubled signals. mdpi.com Specifically, these are observed as a multiplet at 0.62-0.67 ppm, a pentet at 0.72 ppm, and two doublet of triplets at 0.80 and 0.85 ppm. mdpi.com The protons attached to the carbon adjacent to the amino group appear as a triplet of triplets at 2.78 and 3.07 ppm. mdpi.com A broad signal corresponding to the NH-amino-group proton is also observed at 9.95 ppm. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In the case of the aforementioned related thiazole (B1198619) derivative, the carbons of the cyclopropyl group resonate at 6.6 and 7.5 ppm for the two methylene (B1212753) carbons and 27.7 ppm for the methine carbon. mdpi.com The carbons of the thiazolidinone ring are found at 126.8 ppm (C-5), 174.5 ppm (C-2), and 180.4 ppm (C-4, C=O). mdpi.com
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons. For instance, in the structural analysis of azetidine-type amino acids, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been crucial in determining the stereochemistry by identifying through-space correlations between protons. ipb.pt The structure of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one was confirmed using ¹H, ¹³C, and 2D NMR, among other techniques. mdpi.com
Table 1: Representative NMR Data for a Related Thiazole Compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 0.62-0.67 | m | Cyclopropyl CH₂ |
| ¹H | 0.72 | p | Cyclopropyl CH₂ |
| ¹H | 0.80, 0.85 | dt | Cyclopropyl CH₂ |
| ¹H | 2.78, 3.07 | tt | Cyclopropyl CH |
| ¹H | 9.95 | br s | NH |
| ¹³C | 6.6, 7.5 | Cyclopropyl CH₂ | |
| ¹³C | 27.7 | Cyclopropyl CH | |
| ¹³C | 126.8 | Thiazolidinone C-5 | |
| ¹³C | 174.5 | Thiazolidinone C-2 | |
| ¹³C | 180.4 | Thiazolidinone C-4 (C=O) |
Note: Data is for 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one and serves as a representative example. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it also provides information about the components of a mixture.
For the related compound 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, the molecular ion peak was observed at an m/z value of 275.0 [M+H]⁺ in the positive ionization mode, confirming the formation of the target compound. mdpi.com In the study of another class of related compounds, 2-substituted 5-nitro-2-furyl thiazoles, electron impact mass spectrometry was used to study their fragmentation patterns. nih.gov The molecular ions were found to undergo cleavage in two primary ways, resulting in fragments that include the 2-substituted thiazole ring. nih.gov High-resolution mass spectrometry (HRMS), often performed on instruments like the Q Exactive Focus hybrid quadrupole-Orbitrap, can provide highly accurate mass measurements, which aids in determining the elemental formula of the parent ion and its fragments. thermofisher.com
Chromatographic Techniques for Separation and Purity Determination
Chromatographic techniques are indispensable for the separation of compounds from a mixture and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of pharmaceutical compounds. A variety of stationary phases are available, offering a wide range of selectivity for separating diverse chemical compounds. sielc.com For instance, a method for the simultaneous estimation of Nitazoxanide and Ofloxacin utilized a Luna C18 column with a mobile phase of acetonitrile (B52724) and buffer at pH 4, with UV detection at 280 nm. sphinxsai.com The robustness of an HPLC method is often verified by intentionally varying parameters such as the flow rate. sphinxsai.com The development of a stability-indicating ion chromatography method for cyclopropylamine (B47189) in other drug substances highlights the versatility of chromatographic approaches for purity and stability testing. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) is particularly suitable for the analysis of volatile and thermally stable compounds. It is often used for the determination of residual solvents and volatile amines in pharmaceutical ingredients. researchgate.net For the analysis of chiral cyclopropane (B1198618) derivatives, enantioselective gas chromatography using a chiral stationary phase like Chirasil-L-Val has proven effective. researchgate.netnih.gov This technique can provide information on chemical yields, enantioselectivity, and catalytic activity in cyclopropanation reactions. researchgate.net Fast GC-MS methods have also been developed for the quantitative determination of a wide range of low molecular weight nitrosamines in pharmaceutical products. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC and GC for simultaneous analysis of multiple samples. nih.gov For complex mixtures, two-dimensional (2D) or multi-gradient development (MGD) TLC can provide enhanced separation. nih.gov While challenges such as human error and the volatility of components can exist, HPTLC has been successfully used for the isolation of specific components from essential oils, with the purity of the isolated compounds confirmed by GC-MS. nih.gov
Other Spectroscopic Techniques for Research (e.g., IR, UV-Vis, CD for stereochemical analysis)
Beyond NMR and MS, other spectroscopic techniques provide valuable structural information.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The pure rotational and rovibrational spectra of cyclopropylamine in the far-infrared region have been measured, revealing the presence of both trans and gauche conformers. nih.gov For a newly synthesized hydrazone, IR spectroscopy was used to identify structural changes by comparing the spectra of the product and the starting materials. mu-varna.bg
UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectra of 2-methylbenzimidazolium perchlorate (B79767) crystals were analyzed to estimate the optical gap. mdpi.com For a new hydrazone derivative, different maximum absorption wavelengths were observed for the product and its precursors, indicating the formation of a new chromophoric system. mu-varna.bg
Circular Dichroism (CD) Spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. chiralabsxl.com It measures the differential absorption of left and right circularly polarized light. mdpi.com The absolute configuration of a chiral molecule can often be determined by comparing its experimental CD spectrum with that of a known compound or through theoretical calculations. chiralabsxl.combenthamopen.com For chiral molecules with multiple stereoisomers, such as certain diketopiperazines, electronic circular dichroism (ECD) can clearly differentiate between them. nih.gov Vibrational Circular Dichroism (VCD) is another chiroptical technique that can be used to discriminate between stereoisomers and provide detailed information on their conformations in solution. rsc.org
Table 2: Summary of Advanced Analytical Methodologies
| Technique | Application for this compound | Key Information Provided |
| NMR Spectroscopy | Structural Elucidation | Connectivity, chemical environment of atoms, stereochemistry |
| Mass Spectrometry | Molecular Weight Determination | Molecular formula, fragmentation patterns |
| HPLC | Purity Assessment | Separation of impurities, quantification of purity |
| GC | Purity and Chiral Analysis | Separation of volatile impurities, enantiomeric excess |
| HPTLC | Qualitative and Quantitative Analysis | Rapid screening, separation of components |
| IR Spectroscopy | Functional Group Identification | Presence of specific bonds and functional groups |
| UV-Vis Spectroscopy | Electronic Structure Analysis | Conjugated systems, electronic transitions |
| Circular Dichroism | Stereochemical Analysis | Absolute and relative configuration of chiral centers |
Investigations into Molecular and Cellular Biological Activities of 2 2 Thiazolyl Cyclopropanamine Analogues
Enzyme Inhibition and Modulation Studies
The unique structural features of 2-(2-thiazolyl)cyclopropanamine analogues make them suitable candidates for interacting with the active sites of various enzymes. Researchers have explored their inhibitory potential against several key enzyme families.
Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene expression by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). nih.govacs.org Its structural similarity to monoamine oxidases (MAOs) has prompted the investigation of MAO inhibitors, such as those with cyclopropylamine (B47189) functionalities, as potential LSD1 inhibitors. nih.govacs.org
The cyclopropylamine moiety is capable of irreversibly modifying the FAD cofactor of LSD1, leading to its inhibition. nih.govacs.org This has led to the design and synthesis of various cyclopropylamine-containing compounds as potent and selective LSD1 inhibitors. google.comgoogle.com For instance, a series of covalent styrenylcyclopropane LSD1 inhibitors were developed, with one compound, 34 , demonstrating high potency with a biochemical IC₅₀ of less than 4 nM and a cellular GI₅₀ of 1 nM. nih.gov This inhibitor was found to covalently label the FAD cofactor of LSD1. nih.gov
Further studies have explored cyanopyrimidine derivatives containing a cyclopropylamine group as LSD1 inhibitors. nih.gov Several of these compounds exhibited potent anticancer activity, and three of the most potent compounds displayed LSD1 inhibitory activity with IC₅₀ values of 1.80, 2.25, and 6.08 µM. nih.gov The development of these inhibitors is significant as LSD1 overexpression is associated with various cancers, making it a promising therapeutic target. rsc.orgmdpi.com
| Compound | Description | IC₅₀/Kᵢ | Reference |
|---|---|---|---|
| Compound 34 | Styrenylcyclopropane LSD1 inhibitor | <4 nM (biochemical IC₅₀), 1 nM (GI₅₀) | nih.gov |
| trans-2-Phenylcyclopropylamine (PCPA) | Inhibitor of LSD1 and MAOs | ~2 µM (LSD1 IC₅₀) | acs.org |
| Compound VIIi | Cyanopyrimidine derivative with isopropyl-thio group | 1.80 µM (LSD1 IC₅₀) | nih.gov |
| Compound VIIb | Cyanopyrimidine derivative with n-propyl-thio group | 2.25 µM (LSD1 IC₅₀) | nih.gov |
| Compound VIIm | Cyanopyrimidine derivative | 6.08 µM (LSD1 IC₅₀) | nih.gov |
ATP-Binding Cassette (ABC) Transporter Modulation (e.g., P-glycoprotein ATPase activity)
ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a crucial role in transporting various molecules across cellular membranes. ontosight.ainih.gov Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), is a major cause of multidrug resistance (MDR) in cancer cells. mdpi.com Modulators of ABC transporters are therefore of great interest in overcoming MDR. ontosight.aimdpi.com
While direct studies on this compound analogues as ABC transporter modulators are not extensively documented in the provided results, the broader class of compounds that modulate ABC transporters includes various small molecules that can inhibit their function. ontosight.aieurekaselect.com For example, inhibitors of P-gp like cyclosporin (B1163) A and verapamil (B1683045) have been explored to enhance the efficacy of chemotherapy. ontosight.ai Research has also shown that inhibiting ABC transporters in parasites like Schistosoma can increase their susceptibility to drugs like praziquantel. nih.gov The potential for thiazole (B1198619) and cyclopropylamine-containing structures to interact with these transporters remains an area for future investigation.
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isoform Inhibition
11β-Hydroxysteroid dehydrogenase (11β-HSD) exists in two main isoforms, 11β-HSD1 and 11β-HSD2, which are involved in the metabolism of glucocorticoids. nih.govgoogle.com 11β-HSD1 primarily converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a potential therapeutic strategy for metabolic disorders like type 2 diabetes and obesity. nih.gov
Research into thiazole derivatives has identified potent inhibitors of 11β-HSD1. For instance, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized and evaluated for their inhibitory activity. nih.gov One compound, 3h , which contains a spiro system of thiazole and cyclohexane (B81311) rings, emerged as a highly potent inhibitor with an IC₅₀ of 0.07 µM for 11β-HSD1. nih.gov This compound also demonstrated greater selectivity for 11β-HSD1 over 11β-HSD2 compared to the known inhibitor carbenoxolone. nih.gov Additionally, 3-(phenylcyclobutyl)-1,2,4-triazoles have been identified as selective inhibitors of 11β-HSD1. capes.gov.br
| Compound | Description | IC₅₀ | Selectivity | Reference |
|---|---|---|---|---|
| Compound 3h | 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 0.07 µM | More selective than carbenoxolone | nih.gov |
| Carbenoxolone | Known 11β-HSD inhibitor | - | Inhibits both 11β-HSD1 (90%) and 11β-HSD2 (55%) at 10 µM | nih.gov |
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterase inhibitors, particularly those targeting acetylcholinesterase (AChE), are a cornerstone in the management of Alzheimer's disease. nih.govnih.gov The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. mdpi.com
Several studies have investigated thiazole derivatives as potential cholinesterase inhibitors. nih.govmdpi.comconsensus.app In one study, a series of thiazole-cyclopropyl compounds were synthesized, and while most showed weak inhibition of butyrylcholinesterase (BuChE), they exhibited significant inhibition of AChE. consensus.app Compound 6l from this series was particularly potent, with an IC₅₀ of 0.079 µM for AChE, comparable to the well-known drug Donepezil (IC₅₀ = 0.056 µM). consensus.app
Another study on thiazolylhydrazone derivatives also identified potent AChE inhibitors. mdpi.com Compound 2i from this series was the most active, with an IC₅₀ of 0.028 µM, again comparable to Donepezil. mdpi.com These findings highlight the potential of the thiazole scaffold in designing effective AChE inhibitors.
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 6l | AChE | 0.079 ± 0.16 | consensus.app |
| Donepezil (Reference) | AChE | 0.056 ± 0.22 | consensus.app |
| Compound 2i | AChE | 0.028 ± 0.001 | mdpi.com |
| Compound 40 | AChE | 0.8023 | nih.gov |
| Compound 61 | AChE | 0.9193 | nih.gov |
| Compound 38 | AChE | 0.9493 | nih.gov |
| Compound 35 | AChE | 0.9767 | nih.gov |
Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)
Monoamine oxidases (MAOs) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov They exist as two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. nih.gov MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. rsc.org
The structural similarity between MAOs and LSD1 has led to the investigation of MAO inhibitors as potential LSD1 inhibitors, and vice versa. acs.org The cyclopropylamine moiety is a known pharmacophore for MAO inhibition. nih.gov Studies on thiazole derivatives have also identified potent MAO inhibitors. nih.govnih.gov For example, a series of 2-thiazolylhydrazone derivatives showed high activity against both MAO-A and MAO-B, with pKᵢ values ranging from 5.92 to 8.14 for MAO-A and 4.69 to 9.09 for MAO-B. nih.gov Another study on new thiazole compounds found that derivatives with a dihydroxy moiety on the phenyl ring were the most active against both isoforms, with a preference for MAO-B. nih.gov Specifically, compounds 3j and 3t showed IC₅₀ values of 0.134 µM and 0.123 µM for MAO-A, and 0.027 µM and 0.025 µM for MAO-B, respectively. nih.gov
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 3j | MAO-A | 0.134 ± 0.004 | nih.gov |
| MAO-B | 0.027 ± 0.001 | ||
| Compound 3t | MAO-A | 0.123 ± 0.005 | nih.gov |
| MAO-B | 0.025 ± 0.001 | ||
| Compound 6b | MAO-A | 0.060 | nih.gov |
| Moclobemide (Reference) | MAO-A | 4.664 | nih.gov |
Interaction with Specific Molecular Targets (e.g., receptors, enzymes, transporters)
Investigations into the analogues of this compound have revealed interactions with a variety of specific molecular targets, which underpins their diverse biological activities. The primary targets identified are enzymes, particularly those involved in epigenetic regulation and inflammatory processes.
A significant body of research has focused on the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) , a flavin-dependent amine oxidase that plays a crucial role in gene expression. nih.gov The cyclopropylamine core, notably in compounds like trans-2-phenylcyclopropylamine (tranylcypromine), is a mechanism-based irreversible inhibitor of LSD1. nih.gov This interaction involves the formation of a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, which arrests the demethylation reaction. nih.govnih.gov The potency of these inhibitors can be significantly enhanced by modifying the phenyl ring attached to the cyclopropane (B1198618) core. epa.gov For instance, decorating the phenyl ring with small, halogenated functional groups can lead to inhibitory potencies in the low nanomolar range. epa.gov Some dual-inhibitor analogues, such as ORY-2001, are designed to be brain-penetrant and inhibit both KDM1A and monoamine oxidase B (MAO-B). nih.gov
Another key enzyme target is Group IVA cytosolic phospholipase A2 (cPLA2α) , an enzyme central to the production of eicosanoids, which are key mediators in inflammation and cancer. nih.gov A second generation of thiazolyl ketone inhibitors has been developed, with compounds like AVX420 showing potent and selective inhibition of cPLA2α. nih.gov
Analogues have also been shown to target enzymes involved in oxidative stress. For example, 2-thioxanthines have been identified as potent, mechanism-based inactivators of myeloperoxidase (MPO) , an enzyme in neutrophils that produces hypochlorous acid (bleach) during inflammation. nih.gov These inhibitors become covalently attached to the heme prosthetic groups of the enzyme, blocking its activity. nih.gov
Beyond enzymes, certain analogues interact with cell receptors. Thiazole-carboxamide derivatives have been shown to be potent inhibitors of AMPA receptor-mediated currents , suggesting a potential role in modulating neuro-excitotoxicity. mdpi.com Other related heterocyclic structures have been designed to target alpha-adrenoceptors and imidazoline receptors . nih.govnih.gov Additionally, 4-thiazolidinone (B1220212) derivatives, which share a thiazole-related core, have been evaluated as potential agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , a nuclear receptor involved in metabolism and cell proliferation. mdpi.com
Table 1: Molecular Targets of this compound Analogues and Related Compounds
| Target Class | Specific Target | Interacting Analogue/Compound Type | Mechanism of Interaction | Reference(s) |
|---|---|---|---|---|
| Enzyme | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | trans-2-phenylcyclopropylamine and derivatives | Mechanism-based irreversible inactivation; covalent adduct with FAD cofactor. nih.govnih.gov | nih.govnih.govepa.gov |
| Enzyme | Group IVA cytosolic phospholipase A2 (cPLA2α) | Thiazolyl ketone inhibitors (e.g., AVX420) | Inhibition of enzymatic activity. | nih.gov |
| Enzyme | Myeloperoxidase (MPO) | 2-Thioxanthines | Mechanism-based inactivation; covalent attachment to heme groups. | nih.gov |
| Receptor | AMPA Receptor | Thiazole-carboxamide derivatives | Potent inhibition of receptor-mediated currents. | mdpi.com |
| Receptor | Alpha-2 Adrenoceptor | 2-imino-imidazolidine derivatives | Ligand binding, selective for alpha-2 over alpha-1 receptors. | nih.gov |
| Receptor | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 4-Thiazolidinone-pyrazoline hybrids | Potential agonistic activity. | mdpi.com |
Modulation of Cellular Pathways
Gene Expression Regulation (e.g., via histone demethylation)
A primary mechanism by which this compound analogues modulate cellular pathways is through the regulation of gene expression, predominantly via the inhibition of histone-modifying enzymes. epa.gov The inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) by cyclopropylamine-containing compounds directly impacts epigenetic landscapes. nih.govepa.gov LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), marks that are critical for transcriptional regulation. By inhibiting LSD1, these analogues prevent the removal of these methyl groups, leading to an increase in histone methylation levels (e.g., H3K4me2), which in turn alters gene expression patterns. nih.gov
This epigenetic modulation is believed to be a key driver of the anti-cancer effects of these compounds, as LSD1 is highly expressed in many types of tumors and its inhibition can reactivate silenced tumor suppressor genes. epa.gov Studies using valproic acid (VPA), a known histone deacetylase (HDAC) inhibitor with structural similarities in its mode of action to some of these analogues, have shown that such compounds can deregulate a large number of genes, particularly those involved in critical developmental processes like embryonic development and morphogenesis. frontiersin.orgnih.gov This indicates that the epigenetic effects of these compounds are profound and can reprogram cellular transcription on a broad scale. frontiersin.org
Cellular Efflux Pump Modulation
Analogues and related compounds have been investigated for their ability to modulate cellular efflux pumps, particularly P-glycoprotein (P-gp). nih.gov P-gp is an ATP-dependent transporter that actively removes a wide range of substances, including many chemotherapeutic drugs, from cells, and its overexpression is a major cause of multidrug resistance in cancer. nih.gov
While direct studies on this compound are limited in this area, research on structurally related or functionally analogous compounds provides insight. For example, cyclosporin A analogues have been characterized as potent inhibitors of P-gp. nih.gov Their mechanism involves interfering with the pump's function, which can be measured through assays like vinblastine (B1199706) uptake and P-gp ATPase activity. nih.gov Modifications to the cyclosporin A structure are critical for this interaction. nih.gov Natural products, including terpenoids and polyphenols, have also been identified as P-gp inhibitors, acting either by directly inhibiting the pump's function or by interfering with its transcriptional expression. mdpi.com In pathogens, a similar mechanism is observed where resistance to drugs like chloroquine (B1663885) is mediated by the P. falciparum chloroquine-resistant transporter (PfCRT), highlighting efflux pump modulation as a key therapeutic target. nih.gov
Neuroprotective Mechanisms (e.g., reduction of amyloid-beta plaque, shielding from oxidative stress)
Analogues of this compound have demonstrated significant neuroprotective properties, primarily through mechanisms that shield cells from oxidative stress. nih.govnih.gov The compound 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, a close analogue, has been shown to protect primary cultured cortical astrocytes and neurons from damage induced by hydrogen peroxide (H₂O₂) and ischemia. nih.govnih.gov
The core neuroprotective mechanism is the enhancement of the cell's endogenous antioxidant defense system. nih.gov Pretreatment with this analogue attenuates the reduction in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase following an oxidative insult. nih.gov It also helps maintain levels of glutathione, a critical cellular antioxidant. nih.gov Concurrently, the compound reduces the production of harmful molecules, including reactive oxygen species (ROS), malondialdehyde (a marker of lipid peroxidation), and nitric oxide (NO). nih.gov These effects collectively suggest that the thiazoline (B8809763) derivative ameliorates oxidative stress by bolstering antioxidant capacity and inhibiting the formation of toxic byproducts. nih.govnih.gov Further neuroprotection may be afforded by the ability of some thiazole derivatives to act as negative allosteric modulators of AMPA receptors, which could reduce glutamate-induced excitotoxicity, a key pathological mechanism in neurodegenerative diseases. mdpi.com
Anti-proliferative Effects in Cancer Cell Lines (excluding human clinical data)
A wide range of thiazole-containing analogues has been synthesized and evaluated for cytotoxic activity against various human cancer cell lines. These studies consistently demonstrate potent anti-proliferative effects across different cancer types.
For example, various hydrazinyl-thiazole derivatives have shown significant cytotoxicity against liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cell lines, with some candidates being more potent than the reference drug doxorubicin (B1662922) in vitro. researchgate.net Similarly, nortopsentin analogues, where a thiazole ring acts as a spacer between two indole (B1671886) units, exhibit anti-proliferative activity with GI₅₀ values in the micromolar to submicromolar range against a broad panel of human tumor cell lines. nih.gov Coumarinyl thiazolotriazole hybrids were also found to be cytotoxic to human breast (MCF-7) and cervical (HeLa) adenocarcinoma cells. nih.gov Mechanistic studies on some of these compounds revealed that they induce cell death through apoptosis, often accompanied by cell cycle arrest. researchgate.netnih.gov For instance, one compound was found to induce S-phase arrest in HCT-116 and HeLa cells, and G2/M phase arrest in MCF-7 cells, while another caused G₀/G₁ arrest in HeLa cells. researchgate.netnih.gov
Table 2: In Vitro Anti-proliferative Activity of Selected Thiazole Analogues
| Compound Type | Cancer Cell Line(s) | Observed Effect / Potency (IC₅₀/GI₅₀) | Mechanism | Reference(s) |
|---|---|---|---|---|
| Hydrazinyl-thiazole derivatives | MCF-7 (Breast), HepG-2 (Liver), A549 (Lung) | Potent cytotoxicity, e.g., IC₅₀ of 7b (MCF-7) = 0.009 µM | Cell cycle arrest (S or G2/M phase), Apoptosis induction. researchgate.net | researchgate.net |
| Nortopsentin analogues | NCI full panel of human cancer cell lines | GI₅₀ values from micromolar to submicromolar (e.g., 0.81–27.7 µM). nih.gov | Inhibition of cyclin-dependent kinase 1 (CDK1). nih.gov | nih.gov |
| Coumarinyl thiazolotriazoles | MCF-7 (Breast), HeLa (Cervical) | Potent cytotoxicity | G₀/G₁ cell cycle arrest, Apoptosis. | nih.gov |
| Thiazolyl ketone inhibitor (AVX420) | Panel of cancer cell lines (incl. acute leukemias) | Inhibition of cell viability | Induction of oxidative stress. | nih.gov |
Mechanism of Action against Pathogens (e.g., anti-malarial mechanisms such as hemozoin formation inhibition)
The mechanism of action for thiazole-containing compounds against pathogens like Plasmodium falciparum, the parasite responsible for malaria, often centers on disrupting a critical detoxification process. nih.govresearchgate.net During its life cycle within red blood cells, the parasite digests vast amounts of hemoglobin, releasing toxic free heme. researchgate.net To protect itself, the parasite rapidly crystallizes this heme into an inert, non-toxic substance called hemozoin. nih.govresearchgate.net
Many antimalarial drugs, including the classic drug chloroquine and various thiazole derivatives, function by inhibiting this hemozoin formation. nih.govresearchgate.net These compounds, often weak bases, accumulate in the parasite's acidic digestive vacuole via an ion-trapping mechanism. nih.gov At high concentrations, they are thought to bind to heme, preventing its polymerization into hemozoin crystals. nih.gov The resulting buildup of free heme is highly toxic to the parasite, leading to its death. researchgate.net The effectiveness of compounds in this regard is often tested using in vitro assays that measure the inhibition of β-hematin formation, which is the synthetic equivalent of hemozoin. nih.govnih.gov For example, 2-(2-hydrazinyl)thiazoles and thiazole-1,3,5-triazine derivatives have shown activity against P. falciparum, including chloroquine-resistant strains, suggesting they effectively target this pathway. nih.gov Other potential antimicrobial mechanisms for thiazole derivatives include acting as iron chelators or disrupting bacterial fatty acid biosynthesis by inhibiting enzymes like FabH. nih.gov
Conformational Dynamics and Molecular Recognition
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its interaction with biological macromolecules. For this compound and its analogues, the interplay between the rigid, planar thiazole ring and the constrained, non-planar cyclopropyl (B3062369) group dictates the spatial arrangement of key functional groups, thereby influencing molecular recognition by target proteins.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. The ¹H and ¹³C NMR chemical shifts of the cyclopropyl and thiazole groups in analogues provide clues about their electronic environment and spatial arrangement.
Table 1: Selected NMR Data for 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one mdpi.com
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 0.62-0.67 | m | Cyclopropyl |
| ¹H | 0.72 | p | Cyclopropyl |
| ¹H | 0.80 | dt | Cyclopropyl |
| ¹H | 0.85 | dt | Cyclopropyl |
| ¹H | 2.78 | tt | Cyclopropyl |
| ¹H | 3.07 | tt | Cyclopropyl |
| ¹H | 9.95 | brs | NH (amino) |
| ¹³C | 6.6 & 7.5 | Cyclopropyl (C-17, C-18) | |
| ¹³C | 27.7 | Cyclopropyl (C-16) | |
| ¹³C | 174.5 | Thiazole (C-2) | |
| ¹³C | 126.8 | Thiazole (C-5) | |
| ¹³C | 180.4 | Thiazole (C-4, C=O) |
Data obtained in DMSO-d6. The presence of doubled signals for some protons and carbons is attributed to amino/imino tautomerism.
Molecular recognition is the process by which molecules bind specifically to one another. In the context of drug action, this refers to the binding of a ligand (like a this compound analogue) to a biological target, such as an enzyme or receptor. This binding is governed by a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.
Molecular docking studies on various thiazole-containing compounds have provided valuable insights into their potential binding modes with different protein targets. For example, docking studies of thiazole derivatives into the colchicine (B1669291) binding site of tubulin have shown that the thiazole ring can participate in key interactions within the binding pocket. nih.gov The nitrogen and sulfur atoms of the thiazole ring are capable of forming hydrogen bonds and other polar interactions with amino acid residues. mdpi.com
In silico docking studies of other thiazole derivatives have also highlighted the importance of the thiazole scaffold in establishing specific interactions with protein targets. These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity.
Table 2: Illustrative Molecular Docking Data for Thiazole Derivatives in Protein Targets
| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|
| 2,4-disubstituted thiazoles | Tubulin (colchicine site) | -13.88 to -14.50 | Hydrogen bonding, hydrophobic interactions | nih.gov |
| Thiazole carboxamides | Cyclooxygenase (COX) | - | Hydrogen bonding with active site residues | nih.gov |
| Thiazole clubbed pyridines | SARS-CoV-2 Main Protease | up to -8.6 | H-bond acceptor, H-donor, hydrophobic interactions | mdpi.com |
| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives | Tubulin | - | Hydrogen bonds, π-π stacking | researchgate.net |
This table is illustrative and shows the types of data obtained from molecular docking studies of various thiazole-containing compounds, not specifically this compound.
The cyclopropyl group in this compound analogues also plays a crucial role in molecular recognition. Its rigid and defined three-dimensional structure can help to position the amine and thiazole functionalities in a specific orientation that is favorable for binding to a target. Furthermore, the lipophilic nature of the cyclopropyl ring can contribute to hydrophobic interactions within the binding site. Conformational analysis of cyclopropane analogues of amino acids has shown that the cyclopropane ring can induce specific turn-like conformations in the molecule. nih.gov
Structure Activity Relationship Sar Studies of 2 2 Thiazolyl Cyclopropanamine and Its Analogues
Correlation of Cyclopropane (B1198618) Stereochemistry with Biological Activity
The stereochemistry of the cyclopropane ring is a crucial determinant of the biological activity in many therapeutic compounds. nih.govmdpi.com The rigid nature of the cyclopropane ring introduces specific spatial arrangements of substituents, which can significantly impact the binding affinity of a molecule to its biological target. researchgate.netunl.pt
In analogues of 2-(2-thiazolyl)cyclopropanamine, the relative orientation of the thiazole (B1198619) and amine substituents on the cyclopropane ring can lead to different stereoisomers, such as cis and trans isomers, each of which can have distinct biological profiles. For instance, in studies of other cyclopropane-containing compounds, it has been demonstrated that one stereoisomer may exhibit significantly higher potency than others. The precise orientation of functional groups is often essential for optimal interaction with the active site of a protein or enzyme. nih.gov
The introduction of a cyclopropane moiety into a molecule can enhance its metabolic stability and conformational rigidity, which are desirable properties for drug candidates. researchgate.net The specific stereochemical configuration of the cyclopropane ring dictates the three-dimensional shape of the molecule, influencing how it fits into a binding pocket.
A hypothetical representation of how cyclopropane stereoisomers of a 2-(substituted)cyclopropanamine might interact differently with a biological target is presented in the table below.
| Stereoisomer | Relative Position of Substituents | Potential Biological Activity |
| trans-(1R,2S) | Amine and thiazole groups are on opposite sides of the ring. | May exhibit higher activity due to optimal positioning for target interaction. |
| cis-(1R,2R) | Amine and thiazole groups are on the same side of the ring. | May show reduced activity due to steric hindrance or suboptimal orientation. |
Influence of Substituent Position and Electronic Properties on the Thiazole Ring
Modifications to the thiazole ring, including the position and electronic properties of substituents, have been shown to be pivotal for the biological activity of thiazole-containing compounds. mdpi.comijper.org SAR studies on various thiazole derivatives have revealed that even minor changes to the substitution pattern can lead to significant differences in potency and selectivity. mdpi.com
The position of the substituent on the thiazole ring is also critical. For example, substitution at the 4-position versus the 5-position of the thiazole ring can lead to compounds with vastly different biological activities. researchgate.net
The following table summarizes the potential impact of different substituents on the thiazole ring based on general SAR principles for thiazole-containing compounds.
| Substituent Position | Type of Substituent | Potential Effect on Activity |
| 4-position | Halogen (e.g., -Cl, -F) | Can enhance activity through halogen bonding or by altering electronic properties. ijper.org |
| 5-position | Alkyl group (e.g., -CH3) | May increase lipophilicity, potentially improving cell permeability. |
| 4-position | Phenyl group | Can introduce additional binding interactions, such as pi-stacking. mdpi.com |
Effects of Amine Substitution Patterns on Target Binding and Activity
Introducing alkyl or aryl groups to the amine can alter its pKa, which may be important for ionization state at physiological pH and subsequent interaction with charged residues in a binding pocket. Furthermore, the size and nature of the substituent can either introduce favorable new interactions or create steric clashes that reduce binding affinity.
The table below illustrates how different amine substitution patterns might affect the activity of this compound analogues.
| Amine Substitution | Potential Effect on Basicity | Potential Effect on Target Binding |
| Primary Amine (-NH2) | Higher basicity | Can act as a hydrogen bond donor. |
| Secondary Amine (-NHR) | Lower basicity | Can still act as a hydrogen bond donor; the 'R' group may introduce new interactions. |
| Tertiary Amine (-NR2) | Even lower basicity | Cannot act as a hydrogen bond donor but can still be a hydrogen bond acceptor. The 'R' groups may provide additional binding contacts. |
Conformation-Activity Relationships and Molecular Rigidity
The conformational rigidity imparted by the cyclopropane ring is a significant factor in the SAR of this compound and its analogues. researchgate.netresearchgate.net By restricting the number of possible conformations, the cyclopropane ring can pre-organize the molecule into a bioactive conformation, which can lead to a more favorable entropic contribution to binding affinity. researchgate.net
The relative orientation of the thiazole ring and the amine group is fixed by the cyclopropane scaffold, which can be advantageous for designing potent and selective compounds. Molecular modeling and conformational analysis are often employed to understand the preferred low-energy conformations and how they relate to the observed biological activity. nih.gov The rigidity of the molecule can also contribute to improved metabolic stability. researchgate.net
Pharmacophore Elucidation for Target Interaction
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For this compound and its analogues, a pharmacophore model would typically include features such as a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the nitrogen atom of the thiazole ring), and a hydrophobic region (the cyclopropane and thiazole rings).
By comparing the structures of active and inactive analogues, researchers can develop a pharmacophore model that can be used to guide the design of new compounds with improved activity. nih.govrsc.org This model can also be used for virtual screening of compound libraries to identify novel scaffolds that fit the pharmacophore and may have the desired biological activity.
A hypothetical pharmacophore model for this class of compounds might include:
A hydrogen bond donor: corresponding to the amine group.
A hydrogen bond acceptor: corresponding to the nitrogen atom in the thiazole ring.
Aromatic/hydrophobic feature: representing the thiazole ring.
A hydrophobic feature: representing the cyclopropane ring.
Development of SAR Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models can be used to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources. mdpi.com
For this compound analogues, a QSAR model could be developed by correlating various molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters) with their measured biological activity. Such models can provide valuable insights into the key structural features that govern activity and can be used to prioritize the synthesis of the most promising new analogues. The development of robust and predictive QSAR models is an important component of modern drug discovery. mdpi.com
Computational and Theoretical Chemistry Approaches in Research on 2 2 Thiazolyl Cyclopropanamine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as a thiazole (B1198619) derivative, to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability.
In the study of thiazole derivatives, molecular docking has been widely used to identify potential drug candidates for various diseases. For instance, new series of thiazole derivatives have been designed and evaluated as potential inhibitors for targets like tubulin, which is crucial in cancer therapy. nih.gov Docking studies of these compounds against the colchicine (B1669291) binding site of tubulin have helped to rationalize their cytotoxic activities and guide the synthesis of more potent inhibitors. nih.gov Similarly, thiazole derivatives have been investigated as inhibitors for enzymes like cyclooxygenases (COX-1 and COX-2), which are implicated in inflammation and cancer. acs.org
For a compound like 2-(2-thiazolyl)cyclopropanamine, molecular docking could be employed to screen it against a panel of known protein targets to identify potential biological activities. The binding energy, which is a measure of the affinity between the ligand and the protein, along with the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), would be key outputs of such a study.
Below is a representative table of docking results for various thiazole derivatives against different protein targets, illustrating the type of data generated from such simulations.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 2,4-disubstituted thiazoles | Tubulin | -8.6 to -7.2 | Cys241, Leu249, Ala316 | nih.gov |
| Thiazole carboxamides | COX-2 | -9.5 to -11.2 | Arg120, Tyr355, Ser530 | acs.org |
| Thiazole-Schiff bases | S. aureus DNA gyrase | -7.8 to -9.1 | Asp73, Gly77, Ala92 | rsc.org |
| Quinoline-thiazoles | E. coli PBP4 | -6.5 to -7.8 | Thr488, Ser375 | nih.govorientjchem.org |
| Morpholine-thiazoles | Carbonic Anhydrase II | -8.1 to -9.3 | His94, His96, Zn2+ | nih.gov |
This table is illustrative and compiles data from studies on various thiazole derivatives, not specifically this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. atlantis-press.com These methods solve the Schrödinger equation (or an approximation of it) to determine the electron distribution and energy of a molecule. From this, a wide range of properties can be calculated, including molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment, which are crucial for predicting a molecule's reactivity and interaction with other molecules. atlantis-press.comresearchgate.net
For thiazole derivatives, quantum chemical calculations have been used to study their potential as corrosion inhibitors, where properties like the HOMO-LUMO energy gap and charge distribution on the molecule are correlated with their inhibition efficiency. atlantis-press.com Such studies have also been employed to understand the structural and electronic properties of complex thiazole-containing antibiotics like thiostrepton. nih.gov Furthermore, these calculations can predict the acidity constants (pKa) of substituted thiazoles by analyzing thermodynamic parameters. nih.gov
In the context of this compound, DFT calculations would provide insights into its fundamental chemical properties. The HOMO and LUMO energies would indicate its electron-donating and accepting capabilities, respectively, which is vital for understanding its potential role in chemical reactions. The electrostatic potential map would reveal the regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for electrophilic or nucleophilic attack.
The following table presents typical quantum chemical parameters calculated for thiazole derivatives, which would be essential for characterizing this compound.
| Parameter | Description | Typical Application | Reference |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-occupied orbital. | Predicts electron-donating ability and reactivity towards electrophiles. | atlantis-press.comresearchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest energy orbital without electrons. | Predicts electron-accepting ability and reactivity towards nucleophiles. | atlantis-press.comresearchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. | atlantis-press.comresearchgate.net |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. | atlantis-press.com |
| Electrostatic Potential (ESP) | Maps the charge distribution on the molecular surface. | Identifies reactive sites for electrostatic interactions. | atlantis-press.comresearchgate.net |
This table provides a general overview of quantum chemical parameters and their significance in the study of thiazole derivatives.
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov This technique solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. MD simulations are particularly useful for studying the conformational stability of molecules and the dynamics of ligand-protein binding.
In the research of thiazole derivatives, MD simulations have been used to validate the results of molecular docking. nih.gov By simulating the docked complex over a period of nanoseconds, researchers can assess the stability of the binding pose and analyze the fluctuations of the ligand and protein atoms. rsc.orgnih.gov This provides a more realistic picture of the binding event than the static view offered by molecular docking. For example, MD simulations of thiazole derivatives bound to the LasR protein of Pseudomonas aeruginosa have been used to confirm the stability of the protein-ligand complex and to understand the key interactions that maintain the binding. nih.gov
For this compound, MD simulations could be used to explore its conformational landscape in different solvents, providing information on its flexibility and preferred shapes. If a potential protein target is identified through docking, MD simulations could then be used to study the stability of the predicted binding mode, the role of water molecules in the binding site, and the free energy of binding.
Key parameters analyzed in MD simulations of ligand-protein complexes include:
| Parameter | Description | Insight Provided | Reference |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the ligand's binding pose and the overall protein structure. | rsc.orgacs.org |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein and the ligand. | rsc.orgnih.gov |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Indicates conformational changes and stability of the protein during the simulation. | nih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key interactions that stabilize the complex. | rsc.orgnih.gov |
This table outlines common analyses performed in MD simulations of protein-ligand complexes involving thiazole derivatives.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. laccei.orgimist.ma By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.
QSAR studies on thiazole derivatives have been conducted for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. laccei.orgresearchgate.netijpsr.com These studies typically involve calculating a large number of molecular descriptors (e.g., topological, electronic, and physicochemical) for a set of thiazole compounds with known activities. Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build a predictive model. imist.maresearchgate.net
For a novel compound like this compound, a QSAR model developed for a relevant biological activity could be used to predict its potential efficacy. If a series of related cyclopropylamine-thiazole derivatives were synthesized and tested, a QSAR study could be performed to guide the design of more potent analogs by identifying the key structural features that influence the desired activity.
A typical QSAR study on thiazole derivatives might yield a model with the following characteristics:
| Model Type | Statistical Parameters | Descriptors | Application | Reference |
| 2D-QSAR | R² = 0.76, Q² = 0.63 | Molecular Refractivity (MR), LogP, ELUMO | Predicting PIN1 inhibition | imist.maresearchgate.net |
| 3D-QSAR (kNN-MFA) | q² = 0.8283, pred_r² = 0.4868 | Steric and Electrostatic fields | Predicting antimicrobial activity | researchgate.net |
| 2D-QSAR (MLR) | R² = 0.626, R²test = 0.621 | Topological and constitutional descriptors | Predicting 5-Lipoxygenase inhibition | laccei.org |
This table presents examples of QSAR models developed for various thiazole derivatives, highlighting the statistical quality and types of descriptors used.
In silico Guided Design and Virtual Screening
In silico guided design and virtual screening are computational strategies that leverage the power of computers to accelerate the discovery of new molecules with desired properties. nih.gov Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. mdpi.com This can be done using either structure-based methods, like molecular docking, or ligand-based methods, which rely on the knowledge of known active compounds.
The thiazole scaffold is a common feature in many bioactive molecules, and virtual screening has been employed to identify novel thiazole derivatives with therapeutic potential. nih.gov For example, virtual screening campaigns have been used to discover new inhibitors of enzymes such as carbonic anhydrase and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.com These approaches allow researchers to prioritize a smaller number of promising compounds for synthesis and experimental testing, thereby saving time and resources. acs.org
In silico guided design would be a powerful approach for exploring the potential of this compound. Starting with this core structure, computational tools could be used to design a virtual library of derivatives with various substitutions. This library could then be screened against different biological targets to identify promising candidates for further investigation. The insights gained from molecular docking, QSAR, and MD simulations would all contribute to a rational design cycle for optimizing the properties of the initial hit compound.
The general workflow for in silico guided design and virtual screening is as follows:
Target Identification and Validation: A biological target relevant to a disease of interest is chosen.
Library Preparation: A large database of chemical compounds is prepared for screening. This can be a commercial library or a custom-designed library based on a lead scaffold like this compound.
Virtual Screening: The library is screened against the target using methods like molecular docking or pharmacophore modeling.
Hit Identification and Prioritization: The top-scoring compounds are identified and prioritized based on their predicted binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and chemical novelty. mdpi.com
Experimental Validation: The prioritized hits are synthesized and tested experimentally to confirm their activity.
Lead Optimization: The confirmed hits are then subjected to further computational and synthetic modifications to improve their potency, selectivity, and pharmacokinetic properties.
This iterative process of computational design and experimental validation is a cornerstone of modern drug discovery and could be instrumental in uncovering the potential of this compound and its derivatives.
Advanced Applications and Research Utility of 2 2 Thiazolyl Cyclopropanamine in Chemical Sciences
As Molecular Probes for Biological Systems and Target Identification
There is no available research on the use of 2-(2-thiazolyl)Cyclopropanamine as a molecular probe for biological systems or in target identification studies.
Integration into Hybrid Pharmacophores for Multi-Target Approaches
There is no information available on the integration of this compound into hybrid pharmacophores for the development of multi-target therapeutic agents. The concept of hybrid pharmacophores is an area of active research, longdom.orgacs.org but this specific compound has not been featured in such studies.
Q & A
Q. What are the established synthetic routes for 2-(2-thiazolyl)cyclopropanamine, and what reaction conditions optimize yield?
Methodological Answer: The synthesis of cyclopropanamine derivatives typically involves cyclopropanation strategies. For example, trans-2-phenylcyclopropylamines are synthesized via [1,2]-Stevens rearrangement using diazomethane and copper catalysts . For this compound, a plausible route includes:
- Step 1: Reacting thiazole derivatives (e.g., 2-thiazolyl alkenes) with diazomethane under controlled conditions to form the cyclopropane ring.
- Step 2: Introducing the amine group via reductive amination or nucleophilic substitution.
Key Reaction Conditions:
| Reactant | Catalyst/Reagent | Temperature/Time | Yield Optimization Tips |
|---|---|---|---|
| 2-Thiazolyl alkene | Diazomethane, Cu(I) | 0–25°C, 3–6 hours | Slow addition of diazomethane to avoid side reactions |
| Cyclopropane intermediate | NH₃/NaBH₃CN | RT, 12–24 hours | Use anhydrous solvents to prevent hydrolysis |
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer: A combination of NMR, IR, and mass spectrometry (MS) is critical:
- ¹H/¹³C NMR:
- Cyclopropane protons appear as distinct multiplets (δ 0.8–2.0 ppm). The thiazolyl group shows aromatic protons (δ 7.0–8.5 ppm) and a characteristic C=S signal (~160 ppm in ¹³C NMR) .
- Use DEPT-135 to confirm primary (NH₂) and secondary (cyclopropane CH) carbons.
- IR: Stretch frequencies for NH₂ (~3300 cm⁻¹) and thiazole C=N (~1650 cm⁻¹) confirm functional groups .
- HRMS: Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (C₆H₈N₂S requires m/z 140.0463).
Q. What physicochemical properties are critical for handling this compound in experimental workflows?
Methodological Answer: Key properties include:
- Solubility: Moderately polar solvents (e.g., DCM, THF) are optimal due to the cyclopropane-thiazole hybrid structure .
- Stability:
- pKa: The amine group (pKa ~9–10) influences protonation state in biological assays; adjust buffer pH accordingly .
Advanced Research Questions
Q. How does steric hindrance from the thiazolyl group influence nucleophilic reactions of this compound?
Methodological Answer: The bulky thiazolyl substituent creates steric hindrance, affecting reaction pathways:
- Nucleophilic Substitution: Bulky groups slow SN2 reactions due to restricted backside attack. Opt for polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Catalytic Hydrogenation: Steric effects reduce hydrogenation efficiency; use high-pressure H₂ (5–10 atm) and Pd/C catalysts .
- Computational Modeling: Employ DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites .
Q. What experimental strategies identify pharmacological targets of this compound, such as serotonin receptors?
Methodological Answer:
- Radioligand Binding Assays:
- Screen against 5-HT2A receptors using [³H]Ketanserin as a competitive ligand.
- Compare IC₅₀ values with known agonists (e.g., DOI) to assess affinity .
- Functional Assays:
Data Interpretation:
| Target | Assay Type | Key Metrics | Reference Compound |
|---|---|---|---|
| 5-HT2A | Radioligand | Kᵢ < 100 nM indicates potency | DOI (Kᵢ = 2 nM) |
| Off-targets | FLIPR Ca²⁺ | EC₅₀ and Emax values | Serotonin (EC₅₀ = 10 nM) |
Q. How can researchers resolve contradictions in reported binding affinities for this compound?
Methodological Answer: Discrepancies often arise from assay variability. Mitigate via:
- Standardized Protocols:
- Orthogonal Validation:
Q. What computational approaches predict the metabolic stability of this compound?
Methodological Answer:
- In Silico Tools:
- CYP450 Metabolism: Use Schrödinger’s QikProp to predict CYP3A4/2D6 interactions.
- Metabolite ID: Run MetaSite simulations to identify likely oxidation sites (e.g., cyclopropane ring vs. thiazole) .
- In Vitro Correlations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
